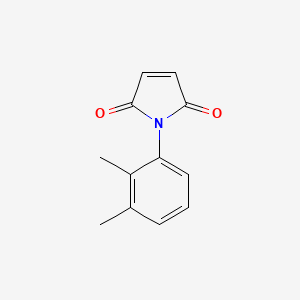

1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZNXGJVAWDLQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953552 | |

| Record name | 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31581-09-6 | |

| Record name | 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31581-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, N-2,3-xylyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031581096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-XYLYL)MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione

Abstract

This comprehensive technical guide details the synthesis of 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione, a substituted N-aryl maleimide of significant interest in medicinal chemistry and materials science. This document provides a thorough examination of the prevailing synthetic methodology, including the underlying reaction mechanisms, detailed experimental protocols, and requisite characterization techniques. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a robust framework for the successful preparation and validation of this target compound.

Introduction: The Significance of N-Aryl Maleimides

N-substituted maleimides, particularly N-aryl maleimides, are a class of organic compounds characterized by a five-membered dicarbonyl heterocyclic core.[1] This structural motif imparts a unique reactivity profile, making them valuable synthons and functional components in a diverse range of applications. The electron-deficient nature of the carbon-carbon double bond in the maleimide ring renders it susceptible to nucleophilic attack, a property extensively exploited in bioconjugation chemistry for the site-specific modification of proteins and other biomolecules.[2]

Beyond their utility in bioconjugation, N-aryl maleimides form the backbone of various polymers and have been investigated for their potential as therapeutic agents.[3][4] Derivatives of 1H-pyrrole-2,5-dione have been explored as cholesterol absorption inhibitors, demonstrating the potential of this scaffold in addressing metabolic disorders.[4] The specific compound of interest, this compound, incorporates a sterically hindered 2,3-dimethylphenyl group, which can influence its reactivity and biological activity.

This guide will focus on the most prevalent and reliable method for the synthesis of this and other N-aryl maleimides: a two-step process involving the formation of an intermediate maleamic acid followed by cyclodehydration.[1]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a well-established two-step procedure. This method offers high yields and purity, utilizing readily available starting materials.

Overall Synthetic Workflow:

Caption: Overall two-step synthesis of this compound.

Step 1: Formation of N-(2,3-Dimethylphenyl)maleamic Acid

The initial step involves the acylation of 2,3-dimethylaniline with maleic anhydride. This reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding maleamic acid.[1] This reaction is typically rapid and proceeds with high yield at room temperature.

Step 2: Cyclodehydration to this compound

The intermediate N-(2,3-dimethylphenyl)maleamic acid is then subjected to cyclodehydration to form the final maleimide product. This intramolecular condensation reaction involves the removal of a water molecule to form the stable five-membered imide ring. The cyclization is commonly achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate.[5]

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Maleic Anhydride | 108-31-6 | C₄H₂O₃ | 98.06 | ≥99% | Sigma-Aldrich |

| 2,3-Dimethylaniline | 87-59-2 | C₈H₁₁N | 121.18 | ≥99% | Sigma-Aldrich |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | ≥99% | Sigma-Aldrich |

| Anhydrous Sodium Acetate | 127-09-3 | C₂H₃NaO₂ | 82.03 | ≥99% | Sigma-Aldrich |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Anhydrous | Sigma-Aldrich |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous | Sigma-Aldrich |

| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | 37% | Sigma-Aldrich |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 | Reagent Grade | Sigma-Aldrich |

Step-by-Step Synthesis

Step 1: Synthesis of N-(2,3-Dimethylphenyl)maleamic Acid

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (0.025 mol) in 50 mL of anhydrous diethyl ether. Stir the solution at room temperature until the maleic anhydride is completely dissolved.

-

In a separate beaker, prepare a solution of 2,3-dimethylaniline (0.025 mol) in 25 mL of anhydrous diethyl ether.

-

Slowly add the 2,3-dimethylaniline solution dropwise to the stirred maleic anhydride solution at room temperature. A precipitate will begin to form.

-

After the addition is complete, continue stirring the suspension at room temperature for an additional hour to ensure the completion of the reaction.

-

Isolate the solid product by vacuum filtration and wash the filter cake thoroughly with cold diethyl ether to remove any unreacted starting materials.

-

The resulting white solid, N-(2,3-dimethylphenyl)maleamic acid, can be dried under vacuum and used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a 100 mL round-bottom flask, place the dried N-(2,3-dimethylphenyl)maleamic acid (from Step 1) and add anhydrous sodium acetate (0.005 mol).

-

To this mixture, add acetic anhydride (20 mL).

-

Heat the mixture with stirring in an oil bath at 80-90 °C for 2 hours. The solid should dissolve during this time.

-

After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water to precipitate the crude product.

-

Stir the suspension for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

-

Dry the purified product in a vacuum oven.

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Melting Point: The melting point of the purified product should be determined and compared to literature values if available. A sharp melting point range is indicative of high purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the imide functional group. Key peaks to look for include the symmetric and asymmetric C=O stretching vibrations around 1770-1700 cm⁻¹ and the C-N stretching vibration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of all protons in the molecule. Expect to see signals corresponding to the aromatic protons of the dimethylphenyl group, the methyl protons, and the vinylic protons of the maleimide ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the vinylic carbons, and the aromatic and methyl carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound. The molecular formula for this compound is C₁₂H₁₁NO₂.[6]

Safety Precautions

-

Maleic anhydride is corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

2,3-Dimethylaniline is toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen. All handling should be done in a fume hood with appropriate PPE.

-

Acetic anhydride is corrosive and flammable. It reacts violently with water. Use with caution in a well-ventilated area, away from ignition sources.

-

Diethyl ether and toluene are highly flammable. Work in a fume hood and avoid any sources of ignition.

-

Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing this synthesis.

Conclusion

The two-step synthesis of this compound via the formation and subsequent cyclodehydration of N-(2,3-dimethylphenyl)maleamic acid is a robust and efficient method. This guide provides a detailed protocol and the necessary theoretical background to enable researchers to successfully synthesize and characterize this valuable compound. The versatility of the N-aryl maleimide scaffold ensures that this and related compounds will continue to be of significant interest in the development of new materials and therapeutic agents.

References

-

Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine. (n.d.). Retrieved from [Link]

- Fles, D., & Vikić-Topić, D. (2003). Synthesis and Spectroscopic Evidences of N-Arylmaleimides and N-Aryl-2,3-dimethylmaleimides.

- Zawacka-Pankau, J., et al. (2022).

- Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447.

- Martin, C., et al. (2018). Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives.

- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- Al-Azzawi, A. M. (2018). Preparation, polymerization and characterization of some new maleimides. Journal of Physics: Conference Series, 1003, 012051.

-

Zawacka-Pankau, J., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. ResearchGate. Retrieved from [Link]

- Gowda, B. T., et al. (2010). N-(2,3-Dimethylphenyl)succinimide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3097.

- Christie, R. J., et al. (2021).

- Mosaa, Z. A., & Zimam, E. H. (2021). Synthesis and Characterization of New Maleimide Polymers from Dapsone. International Journal of Drug Delivery Technology, 11(1), 99-106.

-

US EPA. (n.d.). 1H-Pyrrole-2,5-dione, 1-(2,3-dimethylphenyl)-. Substance Details - SRS. Retrieved from [Link]

- Synthesis and Physical Properties of Non-Crystalline Nylon 6 Containing Dimer Acid. (2019). Polymers, 11(2), 386.

-

Synthesis and Physical Properties of Non-Crystalline Nylon 6 Containing Dimer Acid. (2019). National Center for Biotechnology Information. Retrieved from [Link]

- Cava, M. P., et al. (1961). N-Phenylmaleimide. Organic Syntheses, 41, 93.

- Vandamme, M., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 52(23), 7408-7419.

- Aygün, A., et al. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives. ChemistryOpen, 13(3), e202400058.

- van der Wal, S., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(72), 17314-17318.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Preparation, polymerization and characterization of some new maleimides | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione (also known as N-(2,3-dimethylphenyl)maleimide). As a member of the N-aryl maleimide class of compounds, this molecule holds significant potential in bioconjugation, materials science, and as a scaffold in medicinal chemistry. This document outlines a detailed synthetic protocol, predicted physicochemical and spectroscopic data based on analogous structures, and a discussion of its characteristic chemical transformations, including Michael additions and Diels-Alder reactions. The information presented herein is intended to serve as a valuable resource for researchers exploring the applications of this versatile compound.

Introduction: The Significance of N-Aryl Maleimides

N-substituted maleimides are a class of organic compounds characterized by a five-membered pyrrole-2,5-dione ring system with a substituent attached to the nitrogen atom. The electron-deficient nature of the carbon-carbon double bond in the maleimide ring makes it a highly reactive Michael acceptor, particularly towards soft nucleophiles like thiols. This specific and efficient reactivity, often proceeding under mild, physiological conditions, has established N-substituted maleimides as crucial reagents in bioconjugation for labeling proteins, peptides, and other biomolecules.[1]

The aryl substituent on the nitrogen atom can modulate the electronic properties and steric environment of the maleimide core, thereby influencing its reactivity and physical characteristics. The introduction of a 2,3-dimethylphenyl group, as in the case of this compound, offers a unique combination of steric hindrance and lipophilicity, which can be exploited to fine-tune its reactivity and solubility profile for specific applications.

Synthesis of this compound

The synthesis of N-aryl maleimides is a well-established two-step process.[2] The first step involves the acylation of the corresponding aniline with maleic anhydride to form the intermediate N-arylmaleamic acid. Subsequent dehydration and cyclization of this intermediate yields the desired N-aryl maleimide.

Synthetic Workflow

The overall synthetic scheme for this compound is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2,3-Dimethylphenyl)maleanilic acid

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq.) in anhydrous diethyl ether (or another suitable aprotic solvent like glacial acetic acid) under an inert atmosphere (e.g., nitrogen or argon).

-

While stirring, slowly add a solution of 2,3-dimethylaniline (1.0 eq.) in the same solvent from the dropping funnel. The addition should be controlled to maintain the reaction temperature below 30°C.

-

Upon completion of the addition, a precipitate of N-(2,3-Dimethylphenyl)maleanilic acid will form. Continue stirring the suspension at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration and wash it with cold solvent to remove any unreacted starting materials.

-

The intermediate maleanilic acid can be dried under vacuum and is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a round-bottom flask, suspend the dried N-(2,3-Dimethylphenyl)maleanilic acid (1.0 eq.) in acetic anhydride (2-3 volumes relative to the mass of the maleanilic acid).

-

Add a catalytic amount of anhydrous sodium acetate (e.g., 0.1-0.2 eq.).

-

Heat the mixture with stirring to 80-100°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water to precipitate the product and quench the excess acetic anhydride.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or cyclohexane).

Physicochemical and Spectroscopic Properties

General Properties

| Property | Predicted Value/Information |

| CAS Number | 31581-09-6[3][4][5][6] |

| Molecular Formula | C₁₂H₁₁NO₂[3][6] |

| Molecular Weight | 201.22 g/mol [3][6] |

| Appearance | Expected to be a crystalline solid, likely colorless to pale yellow. |

| Melting Point | Predicted to be in the range of 60-90°C, based on analogs like N-(2,6-diethylphenyl)maleimide (69-78°C).[5] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water. |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of analogous N-aryl maleimides.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (Ar-H): Multiplets in the range of δ 7.0-7.4 ppm (3H).

-

Maleimide Protons (-CH=CH-): A singlet at approximately δ 6.8 ppm (2H).[7]

-

Methyl Protons (-CH₃): Two singlets in the range of δ 2.1-2.4 ppm (6H total).

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbons (C=O): A peak around δ 170 ppm.[8]

-

Maleimide Olefinic Carbons (-CH=CH-): A peak around δ 134 ppm.[8]

-

Aromatic Carbons (Ar-C): Peaks in the range of δ 125-140 ppm.

-

Methyl Carbons (-CH₃): Peaks in the range of δ 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (imide): Strong absorption bands around 1700-1720 cm⁻¹ and 1770-1790 cm⁻¹.[4]

-

C=C Stretch (alkene): A medium absorption band around 1640 cm⁻¹.

-

C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.[9]

-

C-H Stretch (aliphatic): Peaks below 3000 cm⁻¹.[9]

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 201.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the electrophilic nature of the maleimide double bond.

Michael Addition

The maleimide moiety is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.[1] The most prominent reaction is with thiols, which proceeds rapidly and selectively under mild conditions to form a stable thioether linkage. This reaction is a cornerstone of bioconjugation chemistry.

Caption: Michael addition of a thiol to this compound.

This reactivity allows for the attachment of this molecule to cysteine residues in proteins, thiol-modified oligonucleotides, and other thiol-containing molecules for applications in:

-

Drug Delivery: As a linker to attach drugs to targeting moieties.[5]

-

Fluorescent Labeling: For the introduction of a dimethylphenyl group which can be further functionalized with a fluorophore.

-

Protein Immobilization: For attaching proteins to solid supports.

Diels-Alder Reaction

The maleimide double bond can also act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. It reacts with conjugated dienes to form stable cyclic adducts. This reaction is valuable in organic synthesis for the construction of complex polycyclic systems.[2]

Caption: Diels-Alder reaction of this compound with a diene.

Safety and Handling

Specific safety data for this compound is not available. However, based on related maleimide compounds, it should be handled with care. It is advisable to treat it as a potential irritant and sensitizer. Standard laboratory safety practices should be followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a versatile N-aryl maleimide with significant potential in various fields of chemical and biological research. Its synthesis is straightforward, and its reactivity is well-defined, primarily centered around the electrophilic maleimide double bond. This technical guide provides a foundational understanding of its synthesis, predicted properties, and chemical behavior, serving as a valuable starting point for researchers interested in utilizing this compound in their work.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- King, A. R., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 52(15), 4944-4950.

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information (SI). Retrieved from [Link]

- Nowak, M., et al. (2019).

-

CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1H-Pyrrole-2,5-dione, 1-(2,3-dimethylphenyl)-. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis on N-Alkylated Maleimides. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra illustrating the reaction of maleimides with thiolated monocarboxylates. Retrieved from [Link]

- Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135.

-

NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Methylphenyl)maleimide. Retrieved from [Link]

-

precisionFDA. (n.d.). 1-(2,4-DIMETHYLPHENYL)-1H-PYRROLE-2,5-DIONE. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

-

ResearchGate. (2006). N-(3-Nitrophenyl)maleimide. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

-

NIST. (n.d.). N-(2-Chlorophenyl)-maleimide. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Ethylmaleimide. Retrieved from [Link]

- Vuckovic, D., et al. (2020). Comparison of N-ethyl Maleimide and N-(1-phenylethyl) Maleimide for Derivatization of Biological Thiols Using Liquid Chromatography-Mass Spectrometry. Analytical and Bioanalytical Chemistry, 412(11), 2547-2558.

Sources

- 1. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. N-(2,6-Diethylphenyl)maleimide, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. spectrabase.com [spectrabase.com]

- 7. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 8. Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

CAS 31581-09-6 characterization data

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione (CAS 31581-09-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 31581-09-6 is This compound , also known as N-(2,3-dimethylphenyl)maleimide.[1][2][3] This molecule belongs to the class of N-arylmaleimides, a group of compounds recognized for their utility as versatile synthons in organic chemistry and their significant potential in medicinal chemistry and materials science. N-substituted maleimides are key building blocks in the synthesis of a wide array of chemical entities due to the reactive nature of the maleimide double bond, which readily participates in reactions such as Michael additions and Diels-Alder cycloadditions. Their applications are diverse, ranging from the development of novel pharmaceuticals, including acetylcholinesterase inhibitors and cholesterol absorption inhibitors, to their use in creating high-performance polymers and bioconjugates.[4][5]

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its structure and fundamental properties.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 31581-09-6 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][2] |

| Molecular Weight | 201.22 g/mol | [1][2] |

| Appearance | Predicted: White to off-white or pale yellow solid | General knowledge |

Synthesis Protocol: A Validated Approach

The synthesis of N-arylmaleimides is a well-established two-step process that begins with the acylation of an aniline derivative by maleic anhydride to form an intermediate maleanilic acid, followed by cyclodehydration to yield the final maleimide.[6][7] This method is known for its reliability and generally good yields.

Workflow for the Synthesis of this compound

Caption: Two-step synthesis workflow for N-arylmaleimides.

Step 1: Synthesis of N-(2,3-Dimethylphenyl)maleanilic Acid

Rationale: This step involves the nucleophilic attack of the amino group of 2,3-dimethylaniline on one of the carbonyl carbons of maleic anhydride. The reaction is typically fast and exothermic, leading to the opening of the anhydride ring to form the corresponding amic acid. Ether or a similar non-polar solvent is used to facilitate the precipitation of the product.

Materials:

-

Maleic Anhydride (1.0 eq)

-

2,3-Dimethylaniline (1.0 eq)

-

Anhydrous Diethyl Ether

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

While stirring, add a solution of 2,3-dimethylaniline (1.0 eq) in anhydrous diethyl ether dropwise to the maleic anhydride solution. The addition rate should be controlled to manage the exothermic reaction.

-

Upon addition, a precipitate of N-(2,3-dimethylphenyl)maleanilic acid will form.

-

Continue stirring the suspension at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum. The resulting maleanilic acid is typically of sufficient purity for the next step without further purification.

Step 2: Cyclodehydration to this compound

Rationale: The intermediate maleanilic acid is cyclized to the imide through dehydration. This is commonly achieved by heating in acetic anhydride with a catalytic amount of sodium acetate. The acetic anhydride acts as both the solvent and the dehydrating agent.

Materials:

-

N-(2,3-Dimethylphenyl)maleanilic Acid (from Step 1)

-

Acetic Anhydride

-

Anhydrous Sodium Acetate (catalytic amount)

Procedure:

-

In a round-bottom flask, create a slurry of N-(2,3-dimethylphenyl)maleanilic acid and a catalytic amount of anhydrous sodium acetate in acetic anhydride.

-

Heat the mixture with stirring to approximately 60-70°C.[8] Care should be taken not to overheat, as this can lead to side reactions and reduced yields.

-

Maintain the temperature for 1-2 hours, during which the solid should dissolve as the cyclization proceeds.

-

After the reaction is complete (can be monitored by TLC), cool the reaction mixture to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product and hydrolyze the excess acetic anhydride.

-

Stir the mixture vigorously until the oily product solidifies completely.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product in high purity.

Characterization Data (Predicted)

As of the date of this guide, specific experimental spectroscopic data for CAS 31581-09-6 is not widely published. Therefore, the following characterization data is predicted based on the known spectral properties of closely related N-arylmaleimides.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be relatively simple and highly characteristic.

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.30 | m | 3H | Ar-H | The three protons on the dimethylphenyl ring will appear as a complex multiplet in the aromatic region. |

| ~ 6.75 | s | 2H | -CH=CH- | The two vinylic protons of the maleimide ring are chemically equivalent and will appear as a sharp singlet. |

| ~ 2.30 | s | 3H | Ar-CH₃ | One of the methyl groups on the aromatic ring. |

| ~ 2.15 | s | 3H | Ar-CH₃ | The second, sterically different methyl group on the aromatic ring. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR will confirm the presence of the key functional groups and the carbon skeleton.

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 | C=O | The two equivalent carbonyl carbons of the imide. |

| ~ 138 | Ar-C | Quaternary carbon of the aromatic ring attached to a methyl group. |

| ~ 135 | Ar-C | The other quaternary carbon of the aromatic ring attached to a methyl group. |

| ~ 134 | -C H=C H- | The two equivalent vinylic carbons of the maleimide ring. |

| ~ 131 | Ar-C | Quaternary carbon of the aromatic ring attached to the nitrogen. |

| ~ 129 - 126 | Ar-CH | Aromatic methine carbons. |

| ~ 20 | Ar-CH₃ | Carbon of one of the methyl groups. |

| ~ 18 | Ar-CH₃ | Carbon of the second methyl group. |

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by strong absorptions from the carbonyl groups.

Table 4: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100 | Medium | =C-H stretch | Vinylic C-H stretching of the maleimide ring. |

| ~ 2950 | Medium | C-H stretch | Aliphatic C-H stretching of the methyl groups. |

| ~ 1770 & 1700 | Strong | C=O stretch | Asymmetric and symmetric stretching of the imide carbonyl groups. This two-band pattern is characteristic of cyclic imides. |

| ~ 1600 | Medium | C=C stretch | Aromatic ring C=C stretching. |

| ~ 1380 | Strong | C-N-C stretch | Stretching of the imide C-N-C bond. |

Predicted Mass Spectrum (Electron Ionization)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 201 | [M]⁺, Molecular ion peak, confirming the molecular weight. |

| 121 | [M - C₄H₂NO₂]⁺, Loss of the maleimide radical, leaving the dimethylaniline radical cation. |

| 91 | [C₇H₇]⁺, Tropylium ion, a common fragment from substituted benzene rings. |

Conclusion

References

- Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127–135.

- Trujillo-Ferrara, J. G., et al. (Year). Synthesis of aryl-substituted maleimides as new acetylcholinesterase inhibitors. (Please note: The full citation for this reference was not available in the provided search results and would require further specific searching to complete).

- Li, W., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447.

- Cava, M. P., et al. N-Phenylmaleimide. Organic Syntheses, Coll. Vol. 5, p.944 (1973); Vol. 41, p.93 (1961).

- Fleš, D., et al. (2003). Synthesis and Spectroscopic Evidences of N-Arylmaleimides and N-Aryl-2,3-dimethylmaleimides.

- U.S. Environmental Protection Agency. (n.d.). Substance Details - 1H-Pyrrole-2,5-dione, 1-(2,3-dimethylphenyl)-. Substance Registry Services.

- Pharmaffiliates. (n.d.). This compound.

- Aromsyn Co., Ltd. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). N-(2,3-XYLYL)MALEIMIDE AldrichCPR. Product Page for CAS 31581-09-6.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 1-(4-METHYLPHENYL)-1H-PYRROLE-2,5-DIONE(1631-28-3) 1H NMR spectrum [chemicalbook.com]

- 4. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 31581-09-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. acgpubs.org [acgpubs.org]

biological activity of N-aryl maleimides

An In-Depth Technical Guide to the Biological Activity and Applications of N-Aryl Maleimides

Introduction

The N-aryl maleimide scaffold represents a privileged structure in the intersecting fields of medicinal chemistry and bioconjugation. Characterized by a five-membered dicarboximide ring attached to an aryl substituent via the nitrogen atom, these compounds possess a unique combination of chemical reactivity and biological activity. The core of their function lies in the electrophilic double bond of the maleimide ring, which acts as a potent Michael acceptor, particularly for thiol groups found in the cysteine residues of proteins.[1][2] This inherent reactivity is the foundation for a diverse range of biological effects, from direct enzyme inhibition to the stable covalent linkage of therapeutic payloads.

This guide provides a comprehensive technical overview of the biological activities of N-aryl maleimides, synthesized from the perspective of a senior application scientist. We will move beyond a simple cataloging of effects to explore the underlying chemical mechanisms, structure-activity relationships, and the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile chemical class for therapeutic innovation.

Part 1: The Chemistry of Bioactivity: Thiol Reactivity and Unparalleled Conjugate Stability

The biological activities of N-aryl maleimides are inextricably linked to their reaction with endogenous thiols, most notably the side chain of cysteine residues in proteins. This interaction proceeds via a Michael addition mechanism, forming a stable thioether bond.[2] However, the true advantage of the N-aryl substitution becomes apparent when compared to its more traditional N-alkyl counterpart, a distinction critical for applications like antibody-drug conjugates (ADCs).

The N-Aryl Advantage in Conjugate Stability

While both N-alkyl and N-aryl maleimides react efficiently with thiols, the resulting conjugates exhibit vastly different stability profiles in a biological milieu.

-

N-Alkyl Maleimide Conjugates: The thiosuccinimide adduct formed is susceptible to a retro-Michael reaction. This reversal can be triggered by competing thiols, such as glutathione, which is abundant in plasma. The result is the premature release of the conjugated molecule (e.g., a cytotoxic drug), leading to off-target toxicity and reduced therapeutic efficacy.[2][3]

-

N-Aryl Maleimide Conjugates: The electron-withdrawing nature of the N-aryl group fundamentally alters the fate of the thiosuccinimide intermediate. It accelerates the hydrolysis of the ring to form a stable succinamic acid thioether.[3][4][5] This ring-opening event effectively "locks" the conjugate, rendering it irreversible and preventing payload exchange via the retro-Michael pathway.[4] Studies have shown that ADCs prepared with N-aryl maleimides exhibit significantly less drug deconjugation in serum over time compared to those made with N-alkyl maleimides.[3]

The choice of an N-aryl maleimide is therefore a deliberate design decision to ensure the integrity and stability of a bioconjugate in vivo.

Quantitative Antifungal Activity Data

The potency of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| N-Phenylpropyl-3,4-dichloromaleimide | Candida albicans | 0.5 - 4 | [6] |

| N-Aryl Maleimide Derivative 'MPD' | Candida albicans | 1-2 | [7] |

| Neutral N-substituted maleimides | Various Yeasts | 0.5 - 4 | [8] |

| 3,4-dichloro-N-phenyl-methyl-maleimide | Onychomycosis Isolates | 100 | [9] |

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Test

This protocol is a standard method for determining the MIC of an antifungal agent. It is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum:

-

Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Harvest fungal colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of the N-aryl maleimide compound in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired concentrations. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a positive control (no drug) and a negative control (no inoculum).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, a spectrophotometer can be used to read the optical density at 600 nm.

-

Part 3: Anticancer Activity and Mechanistic Insights

The N-aryl maleimide scaffold is also gaining attention for its anticancer properties, with several derivatives demonstrating potent cytotoxicity against a range of human cancer cell lines. [10][11][12] Mechanisms of Anticancer Action

The antiproliferative effects of N-aryl maleimides are mediated through multiple pathways, reflecting their ability to interact with various cellular targets.

-

Enzyme Inhibition: Similar to their antifungal activity, N-aryl maleimides can inhibit key enzymes crucial for cancer cell survival and proliferation. This includes protein kinases, which are often dysregulated in cancer, and topoisomerase II, an enzyme essential for DNA replication. [1][13]The covalent modification of cysteine residues in these enzymes is a primary mode of inhibition.

-

Induction of Apoptosis: Certain N-aryl indolylsulfoximine derivatives have been shown to induce programmed cell death (apoptosis) by increasing the intracellular levels of reactive oxygen species (ROS). [14]This oxidative stress can trigger downstream signaling cascades involving key regulators like p53, leading to cell death. [14]* Tubulin Polymerization Inhibition: Some 3,4-di(aryl)maleimide derivatives have been identified as antitumor agents that exhibit antitubulin activity, disrupting the microtubule dynamics essential for cell division. [12] Quantitative Anticancer Activity Data

The cytotoxic potential is measured by the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3,4-diarylthiolated maleimide (4a) | H1299 (Lung Cancer) | 9.98 | [10] |

| 3,4-diarylthiolated maleimide (4c) | H520 (Lung Cancer) | 10.1 | [10] |

| N-aryl indolylsulfoximine (11k) | MCF7 (Breast Cancer) | 1.28 | [14] |

| N-aryl indolylsulfoximine (11l) | 22Rv1 (Prostate Cancer) | 1.7 | [14] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding:

-

Culture cancer cells in an appropriate medium (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells. Seed a known number of cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the N-aryl maleimide compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

-

Part 4: Broader Enzyme Inhibition Profile

The reactivity of the maleimide core makes it an effective inhibitor for a range of enzymes beyond those directly implicated in antifungal or anticancer activity. A notable example is the inhibition of prostaglandin endoperoxide synthases (PGHS-1 and PGHS-2), also known as cyclooxygenases (COX-1 and COX-2). [15] These enzymes are key to the inflammatory pathway, and their inhibition by N-substituted maleimides suggests a potential for developing novel anti-inflammatory agents. The mechanism involves time- and concentration-dependent inactivation, consistent with covalent modification of the protein. [15]The fact that the corresponding saturated succinimide analogs are inactive confirms that the electrophilic double bond of the maleimide is essential for this inhibitory activity. [15]

Conclusion and Future Outlook

N-aryl maleimides are a class of compounds with remarkable versatility. Their biological activity is rooted in the fundamental chemical reactivity of the maleimide ring, which is finely tuned by the N-aryl substituent. This review has highlighted their significant potential as:

-

Antifungal Agents: With a clear mechanism targeting the fungal cell wall, they represent a strong foundation for developing new therapies against resistant fungal pathogens.

-

Anticancer Therapeutics: Their ability to inhibit multiple pathways crucial for cancer cell survival, including key enzymes and apoptotic pathways, makes them attractive candidates for further oncological drug discovery.

-

Superior Bioconjugation Reagents: In the field of targeted therapeutics, particularly ADCs, the enhanced stability imparted by the N-aryl group solves a critical problem of premature drug release, making them the reagent of choice for developing safer and more effective bioconjugates.

Future research will likely focus on refining the structure-activity relationships to enhance potency and selectivity for specific enzyme targets, as well as exploring novel applications in diagnostics and targeted drug delivery. The robust chemistry and diverse bioactivity of N-aryl maleimides ensure they will remain a highly valuable scaffold in the pursuit of next-generation therapeutics.

References

-

Guzel, M., et al. (2006). In vitro antifungal properties structure-activity relationships and studies on the mode of action of N-phenyl, N-aryl, N-phenylalkyl maleimides and related compounds. PubMed. Available at: [Link]

-

Li, Y., et al. (2024). Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis. PubMed Central. Available at: [Link]

-

Patil, S. P., et al. (2014). Synthesis and biological evaluation of novel N-aryl maleimide derivatives clubbed with α-hydroxyphosphonates. European Journal of Medicinal Chemistry. Available at: [Link]

-

Patil, S. P., et al. (n.d.). Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides. K.T.H.M. College. Available at: [Link]

-

Hiscocks, H. G., et al. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available at: [Link]

-

Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release. Available at: [Link]

-

Kracmarova, E., et al. (2007). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Folia Microbiologica. Available at: [Link]

-

Kalgutkar, A. S., et al. (1996). Design, synthesis, and biochemical evaluation of N-substituted maleimides as inhibitors of prostaglandin endoperoxide synthases. Journal of Medicinal Chemistry. Available at: [Link]

-

Guzel, M., et al. (2006). In vitro Antifungal Properties, Structure-activity Relationships and Studies on the Mode of Action of N-Phenyl, N-Aryl, N-Phenylalkyl Maleimides and Related Compounds. ResearchGate. Available at: [Link]

-

Hiscocks, H. G., et al. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. ResearchGate. Available at: [Link]

-

Schumacher, D., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. MDPI. Available at: [Link]

-

Wang, M., et al. (2022). Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation. RSC Advances. Available at: [Link]

-

Dantas, M. G., et al. (2008). Antimicrobial effectiveness of maleimides on fungal strains isolated from onychomycosis. ResearchGate. Available at: [Link]

-

Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Kinam Park. Available at: [Link]

-

Schumacher, D., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. PMC - NIH. Available at: [Link]

-

Esteves, A. P., et al. (2017). Synthesis of N-arylmaleimides. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

-

Ma, Z., et al. (2022). Maleimide structure: a promising scaffold for the development of antimicrobial agents. Journal of Asian Natural Products Research. Available at: [Link]

-

Jensen, L. H., et al. (2002). Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition. Molecular Pharmacology. Available at: [Link]

-

Zhang, Q., et al. (2024). Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines. MDPI. Available at: [Link]

-

Sharma, A., et al. (2023). Design, synthesis and anticancer activity of N-aryl indolylsulfoximines: Identification of potent and selective anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

- 1. kthmcollege.ac.in [kthmcollege.ac.in]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. kinampark.com [kinampark.com]

- 6. In vitro antifungal properties structure-activity relationships and studies on the mode of action of N-phenyl, N-aryl, N-phenylalkyl maleimides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and anticancer activity of N-aryl indolylsulfoximines: Identification of potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biochemical evaluation of N-substituted maleimides as inhibitors of prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione mechanism of action

An In-Depth Technical Guide to the Postulated Mechanism of Action and Experimental Elucidation for 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding and investigating the mechanism of action of this compound. As specific research on this particular molecule is not extensively available in public literature, this document synthesizes information from studies on structurally related 1H-pyrrole-2,5-dione (maleimide) derivatives to postulate its likely biological activities and to provide robust, field-proven experimental protocols for their validation.

Introduction: The 1H-Pyrrole-2,5-dione Scaffold as a Privileged Structure in Medicinal Chemistry

The 1H-pyrrole-2,5-dione, or maleimide, ring is a five-membered heterocyclic motif that serves as a cornerstone for a multitude of natural and synthetic compounds with significant pharmacological applications.[1] Its unique chemical architecture has established it as a "privileged scaffold" in drug discovery, leading to the development of derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1] The reactivity of the maleimide group, particularly its susceptibility to Michael addition reactions with nucleophiles like cysteine thiols, often underpins its interaction with biological targets. The N-substituent, in this case, the 2,3-dimethylphenyl group, plays a crucial role in modulating the compound's lipophilicity, steric profile, and ultimately, its target specificity and potency.

Postulated Mechanisms of Action for this compound

Based on the extensive research into analogous compounds, we can hypothesize several primary mechanisms of action for this compound. These hypotheses form the basis for the experimental workflows detailed in the subsequent sections.

Anticancer and Cytotoxic Activity

Derivatives of the 1H-pyrrole-2,5-dione scaffold have consistently demonstrated potent antiproliferative and cytotoxic effects against various human cancer cell lines.[1] The primary mechanisms often converge on the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.[1]

-

Induction of Apoptosis: The compound may trigger the intrinsic or extrinsic apoptotic pathways, potentially through the activation of caspase enzymes like caspase-3 and caspase-7.[1]

-

Cell Cycle Arrest: It could halt the progression of the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M), preventing cancer cells from dividing. Some indazole derivatives, for instance, have been shown to cause a marked increase of cells in the G0-G1 phase.[2]

-

Tyrosine Kinase Inhibition: A significant number of pyrrole-based compounds function as inhibitors of protein tyrosine kinases, which are critical for cancer cell growth and proliferation.[3] Specifically, derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have shown the ability to form stable complexes with the ATP-binding domains of key angiogenesis-related receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[4]

Anti-inflammatory Effects

The anti-inflammatory properties of pyrrole-2,5-diones are well-documented.[5][6][7] The mechanism is often centered on the downregulation of inflammatory signaling pathways.

-

Inhibition of Pro-inflammatory Cytokines: The compound is likely to inhibit the production of key pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in immune cells stimulated by agents like lipopolysaccharide (LPS).[5][8]

-

Suppression of Prostaglandin Production: Some 3,4-diphenyl-1H-pyrrole-2,5-dione derivatives have shown potent inhibition of prostaglandin E2 (PGE2) production in macrophage cell lines, suggesting a potential interaction with the cyclooxygenase (COX) enzymes, particularly COX-2.[9]

-

Atherosclerosis-Related Inflammation: In the context of cardiovascular disease, related compounds have been shown to act as cholesterol absorption inhibitors. This leads to a reduction in lipid accumulation within macrophages, thereby suppressing the formation of foam cells and the associated inflammatory responses (e.g., reduced secretion of LDH, MDA, and ROS) that contribute to atherosclerotic plaques.[8]

Antimicrobial Activity

The maleimide scaffold is also a component of various compounds exhibiting a broad spectrum of antimicrobial activity against diverse bacterial and fungal strains.[1][6] While the exact mechanism can vary, it may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Experimental Workflows for Mechanistic Elucidation

To validate the postulated mechanisms of action for this compound, a systematic, multi-tiered experimental approach is required. The following protocols represent a logical and robust workflow for this purpose.

General Workflow for Preliminary Biological Evaluation

The initial phase involves synthesizing the compound and conducting broad biological screening to identify its primary activities, which then informs more focused mechanistic studies.

Caption: General workflow from synthesis to preclinical evaluation.[1]

Detailed Protocol: Cell Viability and Cytotoxicity Assay

This foundational assay determines the concentration-dependent effect of the compound on cell viability. The Resazurin reduction assay is a reliable and sensitive method.

Principle: Metabolically active, viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The amount of fluorescence is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer) in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the wells, ensuring a final volume of 100 µL per well. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

Resazurin Addition: Add 10 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C until a color change is apparent.[1]

-

Measurement: Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

Detailed Protocol: Anti-inflammatory Cytokine Inhibition Assay

This assay quantifies the compound's ability to suppress the production of pro-inflammatory cytokines in immune cells.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant of cell cultures.

Step-by-Step Methodology:

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[1][5] Alternatively, use a macrophage-like cell line such as RAW 264.7.

-

Cell Culture and Pre-treatment: Culture the cells in 96-well plates. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[1]

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include unstimulated and LPS-stimulated controls without the compound.[1][5]

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant.[1]

-

ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions precisely.[1]

-

Data Analysis: Calculate the percentage of cytokine inhibition by comparing the cytokine levels in the compound-treated wells to those in the LPS-stimulated control wells.[1]

Visualizing Postulated Signaling Pathways

Postulated Anticancer Signaling Pathway: RTK Inhibition

A plausible mechanism for the anticancer activity of this compound is the inhibition of a Receptor Tyrosine Kinase (RTK) like VEGFR2, which would block downstream signaling cascades essential for tumor growth and angiogenesis.

Caption: Postulated inhibition of the VEGFR2 signaling pathway.

Postulated Anti-inflammatory Signaling Pathway: NF-κB Inhibition

The suppression of TNF-α and IL-6 production often involves the inhibition of the NF-κB transcription factor, a master regulator of the inflammatory response.

Caption: Postulated inhibition of the NF-κB inflammatory pathway.

Data Summary and Interpretation

To effectively compare and interpret experimental results, data should be organized into clear, concise tables.

| Postulated Activity | Key Experimental Assay | Cell Line(s) | Primary Endpoint(s) | Reference(s) |

| Anticancer | Resazurin/MTT Assay | MCF-7, HepG-2, Hela | IC₅₀ / GI₅₀ | [1] |

| Apoptosis Assay (Caspase-3/7) | Panc-1, MCF-7 | Caspase Activation | [1] | |

| Kinase Inhibition Assay | N/A (Biochemical) | Inhibition of EGFR/VEGFR2 | [4] | |

| Anti-inflammatory | Cytokine (TNF-α, IL-6) ELISA | Human PBMCs, RAW 264.7 | % Inhibition of Cytokine Release | [1][5][8] |

| PGE₂ Production Assay | RAW 264.7 | IC₅₀ for PGE₂ Inhibition | [9] | |

| Antimicrobial | Broth Microdilution | S. aureus, E. coli | Minimum Inhibitory Concentration (MIC) | [5][6] |

Conclusion and Future Directions

While the precise mechanism of action for this compound requires direct experimental validation, the existing body of literature on the maleimide scaffold provides a strong foundation for postulating its activity as a potential anticancer and anti-inflammatory agent. The proposed mechanisms likely involve the modulation of key signaling pathways such as RTK-mediated proliferation and NF-κB-driven inflammation.

The experimental workflows detailed in this guide provide a robust starting point for a comprehensive investigation. Future research should focus on a head-to-head comparison of this compound with known inhibitors, elucidation of its specific molecular target(s) through techniques like chemical proteomics, and ultimately, validation of its efficacy in in vivo models of disease. This systematic approach will be critical in determining the therapeutic potential of this promising compound.

References

- BenchChem. (2025).

-

PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. [Link]

-

PubMed. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. [Link]

-

National Institutes of Health (NIH). (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. [Link]

-

ResearchGate. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. [Link]

-

PubMed. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. [Link]

-

PubMed. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. [Link]

-

PubMed. (n.d.). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis of 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione

A-Z-T

A Comprehensive Guide to the Spectroscopic Analysis of 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the characterization of this compound, a substituted N-aryl maleimide. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a thorough understanding of the structural elucidation of this class of compounds. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships behind experimental choices and provides detailed, validated protocols for data acquisition and interpretation.

Introduction

This compound, also known as N-(2,3-dimethylphenyl)maleimide, belongs to the N-substituted maleimide family. These compounds are of significant interest in medicinal chemistry and materials science due to their versatile reactivity, often utilized in bioconjugation reactions and as building blocks for polymers.[1][2][3] The pyrrole-2,5-dione moiety is a reactive electrophile that can undergo Michael addition reactions, particularly with thiols, making these compounds valuable for covalent modification of proteins and other biomolecules.[3] Furthermore, derivatives of 1H-pyrrole-2,5-dione have been investigated as potential cholesterol absorption inhibitors.[4]

Accurate and unambiguous structural confirmation is paramount to understanding the reactivity and biological activity of this molecule. Spectroscopic analysis provides a non-destructive and highly informative means of elucidating the molecular structure, confirming purity, and identifying functional groups. This guide will provide a detailed examination of the expected spectroscopic signatures of this compound and the methodologies to obtain them.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound (C₁₂H₁₁NO₂) dictates its spectroscopic properties.[5] The key structural components to be identified are:

-

The Pyrrole-2,5-dione (Maleimide) Ring: A five-membered ring containing two carbonyl groups and a carbon-carbon double bond.

-

The 2,3-Dimethylphenyl Group: An aromatic ring with two methyl substituents at positions 2 and 3.

-

The N-Aryl Linkage: The nitrogen atom of the maleimide ring is directly attached to the aromatic ring.

Each of these components will give rise to characteristic signals in the various spectra, which will be discussed in the following sections.

Caption: Key structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.4 | Multiplet | 3H | Ar-H | The three protons on the dimethylphenyl ring will appear in the aromatic region. The exact shifts and multiplicities will depend on their coupling with each other. |

| ~6.8 | Singlet | 2H | HC=CH | The two protons on the maleimide double bond are chemically equivalent and will appear as a singlet. A characteristic sharp peak around 6.8 ppm is indicative of the maleimide protons.[6] |

| ~2.3 | Singlet | 3H | Ar-CH₃ | One of the methyl groups on the aromatic ring. |

| ~2.1 | Singlet | 3H | Ar-CH₃ | The other methyl group on the aromatic ring. The two methyl groups are in different chemical environments and are expected to have slightly different chemical shifts. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer for better resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

-

Data Analysis:

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

-

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | The two carbonyl carbons of the imide group are chemically equivalent and will appear as a single peak in the downfield region.[7] |

| ~138 | Ar-C | The quaternary carbon on the aromatic ring attached to the nitrogen. |

| ~135 | Ar-C | The quaternary carbons on the aromatic ring attached to the methyl groups. |

| ~134 | HC=CH | The two olefinic carbons of the maleimide ring are chemically equivalent and will appear as a single peak.[7] |

| ~125-130 | Ar-CH | The carbons in the aromatic ring bearing a hydrogen atom. |

| ~20 | Ar-CH₃ | The carbon of one of the methyl groups. |

| ~15 | Ar-CH₃ | The carbon of the other methyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Use the same NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all carbon signals appear as singlets.[8]

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[8]

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Analysis:

-

Determine the chemical shifts of each carbon signal.

-

For more detailed analysis, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum:

| Frequency (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~3100-3000 | C-H stretch | Aromatic & Olefinic C-H | Stretching vibrations of the C-H bonds on the aromatic ring and the maleimide double bond. |

| ~2950-2850 | C-H stretch | Aliphatic C-H | Stretching vibrations of the C-H bonds in the methyl groups. |

| ~1770 & ~1700 | C=O stretch | Imide | Cyclic imides typically show two distinct carbonyl stretching bands due to symmetric and asymmetric stretching.[9][10] |